

Q-VD-OPh: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	Q-VD-OPh
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An In-depth Technical Guide on the Core Chemical Structure and Properties of **Q-VD-OPh** for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the pan-caspase inhibitor, **Q-VD-OPh** (Quinoline-Valine-Aspartic acid-difluorophenoxyethylketone). It covers its chemical structure, physicochemical properties, mechanism of action, and its application in apoptosis research. Detailed experimental protocols for its use in key assays are also provided to facilitate its practical implementation in a laboratory setting.

Chemical Structure and Physicochemical Properties

Q-VD-OPh is a potent, irreversible, and cell-permeable pan-caspase inhibitor.^[1] Its chemical structure is characterized by a quinoline group, a tripeptide sequence (Val-Asp), and a difluorophenoxyethyl ketone moiety, which is crucial for its irreversible binding to the catalytic site of caspases.^[2]

Table 1: Chemical and Physical Properties of **Q-VD-OPh**

Property	Value	Reference(s)
IUPAC Name	(3S)-5-(2,6-difluorophenoxy)-3-[(2S)-3-methyl-1-oxo-2-[(2-quinolinylcarbonyl)amino]butyl]amino]-4-oxopentanoic acid	[3]
Molecular Formula	C ₂₆ H ₂₅ F ₂ N ₃ O ₆	[3]
Molecular Weight	513.5 g/mol	[3]
CAS Number	1135695-98-5	[3]
Appearance	White to off-white solid	[1]
Solubility	DMSO: ≥30 mg/mL, Ethanol: ≥10 mg/mL, Water: Insoluble	[1]
Storage	Store lyophilized at -20°C. Reconstituted solutions in DMSO can be stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.	[1]
SMILES	O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(COC1=C(F)C=CC=C1F)=O)=O)C2=NC3=CC=CC=C3C=C2	[1]

Mechanism of Action and Biological Activity

Q-VD-OPh functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[4] Its mechanism of action involves the irreversible binding of its ketone group to the catalytic cysteine residue in the active site of caspases, thereby preventing their proteolytic activity.[2] This inhibition blocks the downstream signaling cascade of apoptosis, preventing the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and ultimately protecting the cell from programmed cell death.[5]

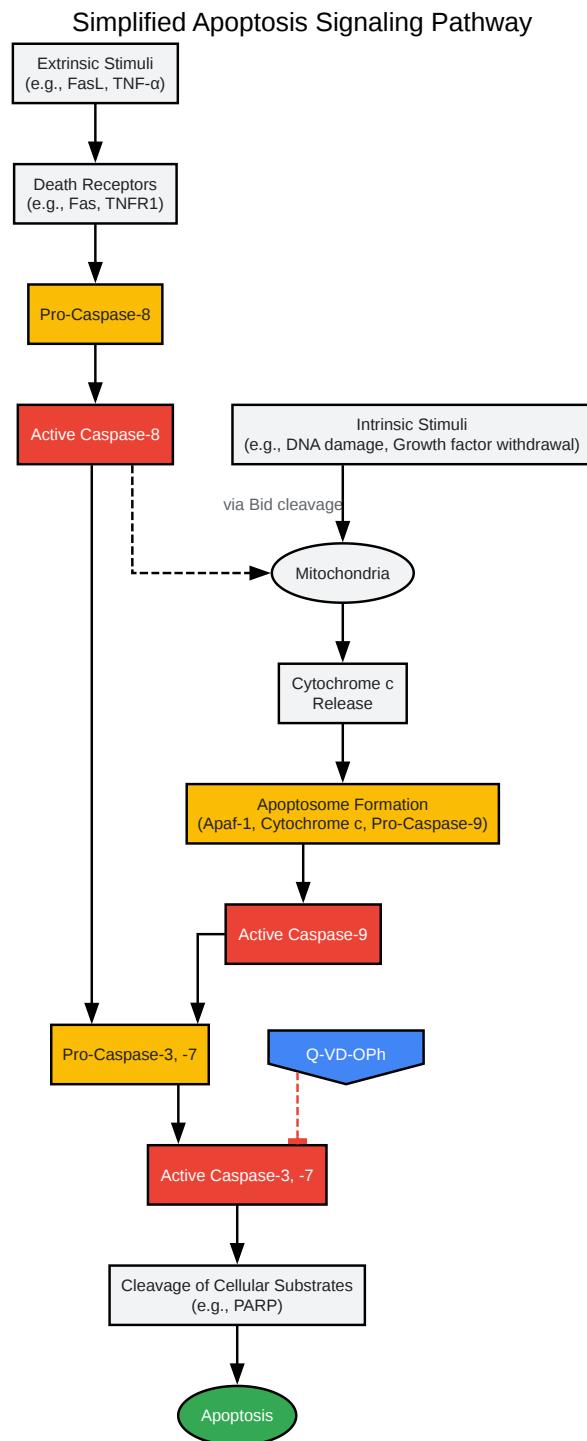
Compared to earlier generations of pan-caspase inhibitors like Z-VAD-FMK, **Q-VD-OPh** exhibits greater potency, increased stability, and lower cytotoxicity at effective concentrations, making it a preferred tool for apoptosis research.[\[6\]](#)

Table 2: Inhibitory Activity of **Q-VD-OPh** against Various Caspases

Caspase Target	IC ₅₀ (nM)	Reference(s)
Caspase-1	50	[2]
Caspase-3	25	[2]
Caspase-7	48	[2]
Caspase-8	100	[2]
Caspase-9	430	[2]
Caspase-10	25-400	[2]
Caspase-12	25-400	[2]

Signaling Pathways

Q-VD-OPh primarily targets the caspase cascade, which is a central component of the apoptotic signaling pathway. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are directly inhibited by **Q-VD-OPh**.



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Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways, highlighting the central role of executioner caspases and the inhibitory action of **Q-VD-OPh**.

Experimental Protocols

Preparation of Q-VD-OPh Stock Solution

Materials:

- **Q-VD-OPh** (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes

Procedure:

- Bring the lyophilized **Q-VD-OPh** to room temperature before opening.
- To prepare a 10 mM stock solution, reconstitute 1 mg of **Q-VD-OPh** in 195 μ L of anhydrous DMSO.[\[1\]](#)
- Vortex gently to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

In Vitro Apoptosis Inhibition Assay using Flow Cytometry

This protocol describes the use of **Q-VD-OPh** to inhibit apoptosis induced by a chemical agent, followed by analysis using Annexin V and Propidium Iodide (PI) staining and flow cytometry.

Materials:

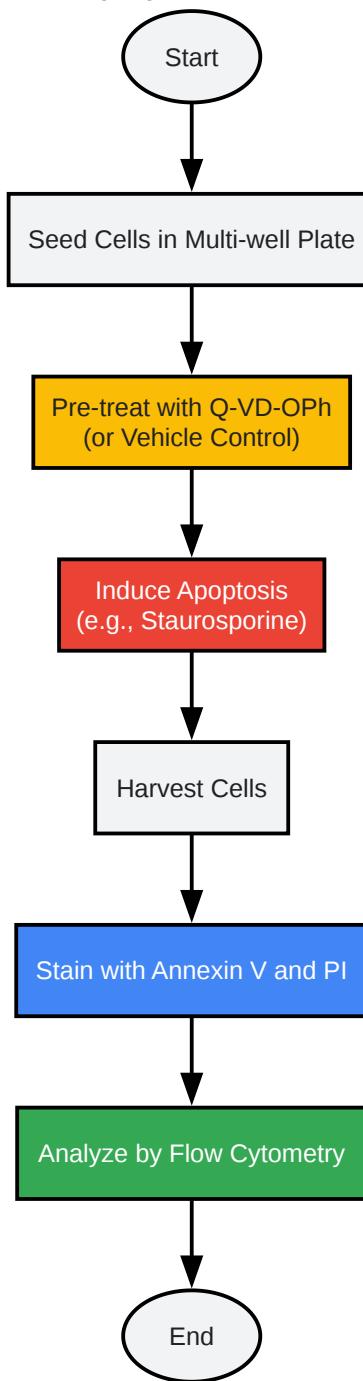
- Cell line of interest (e.g., Jurkat cells)
- Complete cell culture medium
- Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
- **Q-VD-OPh** stock solution (10 mM in DMSO)

- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth during the experiment.
- **Q-VD-OPh** Pre-treatment: Pre-incubate the cells with the desired final concentration of **Q-VD-OPh** (typically 10-50 μ M) for 1-2 hours before inducing apoptosis. Include a vehicle control (DMSO) at the same final concentration.
- Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the appropriate time to induce apoptosis (e.g., 4-6 hours for Staurosporine).
- Cell Harvesting: Gently collect the cells, including any floating cells, and transfer to flow cytometry tubes.
- Staining:
 - Wash the cells with cold PBS.
 - Resuspend the cells in 1X Binding Buffer provided in the Annexin V kit.
 - Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Workflow for Apoptosis Inhibition Assay



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Caption: A step-by-step workflow for assessing the anti-apoptotic effect of **Q-VD-OPh** using flow cytometry.

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Q-VD-OPh is used to demonstrate the inhibition of this activity.

Materials:

- Cell lysates from control and apoptosis-induced cells (with and without **Q-VD-OPh** treatment)
- Caspase-3 Assay Buffer
- Dithiothreitol (DTT)
- Caspase-3 substrate (e.g., Ac-DEVD-AMC)
- 96-well black microplate
- Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

- Prepare Cell Lysates: Prepare cell lysates from your experimental conditions according to standard protocols. Determine the protein concentration of each lysate.
- Prepare Reaction Mix: Prepare a master mix of the Caspase-3 Assay Buffer containing DTT.
- Set up the Assay: In a 96-well black microplate, add the following to each well:
 - Cell lysate (containing 50-200 µg of protein)
 - Caspase-3 Assay Buffer with DTT to a final volume.
- Add Substrate: Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to initiate the reaction.
- Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure Fluorescence: Read the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

- Data Analysis: Compare the fluorescence intensity of the treated samples to the controls. A decrease in fluorescence in the **Q-VD-OPh**-treated samples indicates inhibition of caspase-3 activity.

Western Blot Analysis of PARP Cleavage

This protocol details the detection of full-length PARP (~116 kDa) and its cleaved fragment (~89 kDa) by Western blot, a hallmark of caspase-3 activation.

Materials:

- Cell lysates from control and apoptosis-induced cells (with and without **Q-VD-OPh** treatment)
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against PARP (that recognizes both full-length and cleaved forms)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Quantification: Determine the protein concentration of each cell lysate.
- SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and add the chemiluminescent substrate.
- Imaging: Capture the signal using an imaging system. A decrease in the 89 kDa cleaved PARP band in the **Q-VD-OPh** treated samples confirms the inhibition of caspase-mediated apoptosis.[5]

In Vivo Applications

Q-VD-OPh has been shown to be effective and non-toxic in various in vivo models.[2] For in vivo studies in mice, a typical dosage is 10-20 mg/kg administered via intraperitoneal (i.p.) injection.[2] The compound is often formulated in a vehicle such as DMSO or a mixture of DMSO, PEG300, Tween 80, and saline.[7] Researchers should optimize the dosage and administration route for their specific animal model and disease context.

Conclusion

Q-VD-OPh is a powerful and specific tool for the study of apoptosis. Its well-defined chemical structure and properties, coupled with its potent pan-caspase inhibitory activity and low toxicity, make it an invaluable reagent for researchers in cell biology, cancer research, and drug development. The detailed protocols provided in this guide should facilitate the effective use of **Q-VD-OPh** in a variety of experimental settings to investigate the intricate mechanisms of programmed cell death.

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